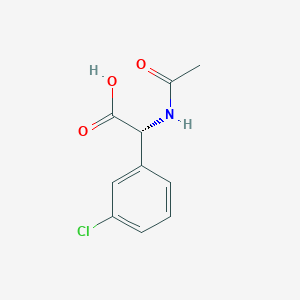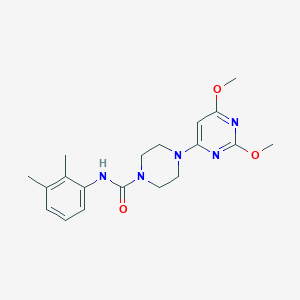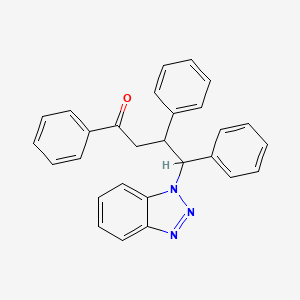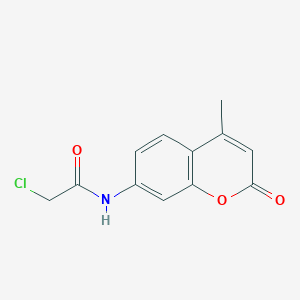
5-chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is an organic compound known for its complex structure, featuring a blend of aromatic and heterocyclic components. This compound's multifaceted nature lends itself to various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves a multi-step process. Typically, it begins with the preparation of thiophene-2-carboxylic acid, followed by chlorination to introduce the chlorine atom. Subsequently, N-cyclopentylation and N-ethylation are performed, incorporating the cyclopentyl and pyrazolyl groups respectively. The reaction conditions often require anhydrous solvents, controlled temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the compound can be produced through a streamlined version of the synthetic route, optimized for cost-efficiency and scalability. Automation of steps and use of continuous flow reactors may be employed to enhance production rates while maintaining quality control.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction processes can convert nitro groups to amines.
Substitution: : Halogen atoms, such as chlorine, can be replaced via nucleophilic substitution.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reductions. Nucleophilic substitution reactions often utilize reagents like potassium hydroxide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The primary products depend on the reaction type:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
This compound finds use in several scientific research fields:
Chemistry: : Studied for its reactivity and stability in various chemical environments.
Biology: : Examined for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic potential in treating diseases, given its complex structure and potential bioactivity.
Industry: : Utilized in the development of advanced materials and novel compounds.
作用機序
Molecular Targets and Pathways
The exact mechanism of action varies with its application. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and bioavailability.
類似化合物との比較
Comparison and Uniqueness
Compared to similar compounds, such as those with different substituents on the thiophene ring or variations in the pyrazolyl group, 5-chloro-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to its unique combination of substituents, which confer distinctive chemical and biological properties.
List of Similar Compounds
Thiophene-2-carboxamides with different halogen substituents.
Cyclopentyl-substituted pyrazoles.
Compounds featuring trifluoromethyl groups on pyrazole rings.
特性
IUPAC Name |
5-chloro-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3OS/c17-14-6-5-12(25-14)15(24)23(11-3-1-2-4-11)10-9-22-8-7-13(21-22)16(18,19)20/h5-8,11H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESXTZYXIUUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone](/img/structure/B2478703.png)
![N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2478704.png)


![ethyl 2-(2H-1,3-benzodioxole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2478707.png)

![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)


![2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478716.png)

